molecular formula C11H6Cl2NO3- B13778634 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 942227-28-3

7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B13778634
CAS No.: 942227-28-3
M. Wt: 271.07 g/mol
InChI Key: DSNBUZHNKLDOHZ-UHFFFAOYSA-M
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Description

7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 7 and 8, a methyl group at position 3, and a carboxylate group at position 2. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with suitable amines, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like Raney nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of two chlorine atoms at positions 7 and 8, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

942227-28-3

Molecular Formula

C11H6Cl2NO3-

Molecular Weight

271.07 g/mol

IUPAC Name

7,8-dichloro-3-methyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)14-9-5(10(4)15)2-3-6(12)7(9)13/h2-3H,1H3,(H,14,15)(H,16,17)/p-1

InChI Key

DSNBUZHNKLDOHZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2Cl)Cl)C(=O)[O-]

Origin of Product

United States

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